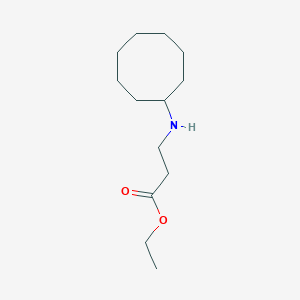

Ethyl 3-(cyclooctylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

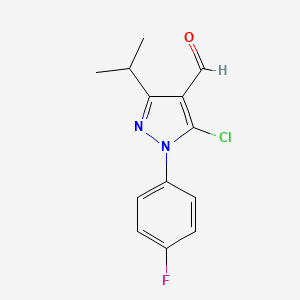

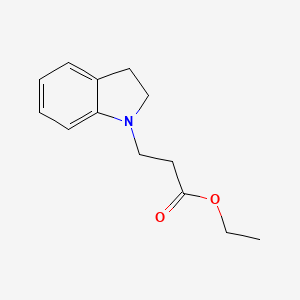

Ethyl 3-(cyclooctylamino)propanoate is a chemical compound that has emerged as a promising tool in scientific research. It contains a total of 41 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 eight-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

Esters, including Ethyl 3-(cyclooctylamino)propanoate, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of Ethyl 3-(cyclooctylamino)propanoate features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . During the reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Scientific Research Applications

Reductive Intramolecular Cyclization

One application involves the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by nickel(I) complexes. This process facilitates the synthesis of cyclic compounds through a one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo cyclization. This method exemplifies the utility of nickel catalysis in organic synthesis, particularly in constructing cyclic structures from linear precursors (Esteves et al., 2005).

Novel Precursors for Synthesis

Another study explores "Ethyl 3-(2,4-dioxocyclohexyl)propanoate" as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding hydroxyquinolinones. This research showcases the compound's versatility as a starting material for generating complex heterocyclic structures, demonstrating its potential in medicinal chemistry and drug development (Thakur, Sharma, & Das, 2015).

Enzymatic Synthesis

The enzymatic synthesis of methyl propanoate using Baeyer-Villiger monooxygenases (BVMOs) highlights the bio-catalytic applications of similar esters in producing industrial chemicals. BVMOs facilitate the production of methyl propanoate, demonstrating the potential of enzymes in green chemistry and sustainable processes (van Beek et al., 2014).

Thermochemical Studies

Thermochemical studies on ethyl propanoate and methyl butanoate investigate their combustion chemistry, which is vital for understanding biofuel behavior. This research contributes to the development of renewable energy sources by providing data on the initiation reactions, intermediate products, and decomposition mechanisms of ester-based biofuels (El‐Nahas et al., 2007).

Polymorphism in Pharmaceutical Compounds

A study on the polymorphism of an investigational pharmaceutical compound structurally similar to "Ethyl 3-(cyclooctylamino)propanoate" demonstrates the significance of solid-state characterization in drug development. Understanding polymorphism is crucial for ensuring the consistency, efficacy, and safety of pharmaceuticals (Vogt et al., 2013).

Safety and Hazards

While specific safety data for Ethyl 3-(cyclooctylamino)propanoate is not available, general safety measures for handling similar esters include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding dust formation, and storing in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

ethyl 3-(cyclooctylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-16-13(15)10-11-14-12-8-6-4-3-5-7-9-12/h12,14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXOWWPVAKIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(cyclooctylamino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)